molecular formula C7H7N3O B12888264 4-Acetyl-3-methyl-3H-pyrazole-5-carbonitrile

4-Acetyl-3-methyl-3H-pyrazole-5-carbonitrile

Cat. No.: B12888264
M. Wt: 149.15 g/mol
InChI Key: CDRSHZUCVYZADO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-3-methyl-3H-pyrazole-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 3-acetyl-5-nitropyridine derivatives with hydrazine hydrate in acetic acid . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process. specific industrial methods for this compound are not widely documented in the literature.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-3-methyl-3H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are critical for the success of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 4-Acetyl-3-methyl-3H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-3-methyl-3H-pyrazole-5-carbonitrile is unique due to its specific acetyl and carbonitrile functional groups, which confer distinct chemical reactivity and biological activity. These functional groups make it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

4-acetyl-3-methyl-3H-pyrazole-5-carbonitrile

InChI

InChI=1S/C7H7N3O/c1-4-7(5(2)11)6(3-8)10-9-4/h4H,1-2H3

InChI Key

CDRSHZUCVYZADO-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(N=N1)C#N)C(=O)C

Origin of Product

United States

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